

Addressing poor bioavailability of L-364,918 in experiments

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Compound of Interest

Compound Name: L-364918

Cat. No.: B1673718

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Technical Support Center: L-364,918 (Devazepide)

Welcome to the technical support center for L-364,918 (also known as Devazepide). This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during in vivo experiments, with a particular focus on its oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is L-364,918 and what is its primary mechanism of action?

A1: L-364,918, also known as Devazepide, is a potent, selective, and orally active nonpeptide antagonist of the cholecystokinin-1 (CCK1) receptor.^{[1][2][3]} It functions by blocking the binding of cholecystokinin (CCK) to the CCK1 receptor, thereby inhibiting its downstream signaling pathways. This makes it a valuable tool for studying the physiological roles of CCK, which include regulation of appetite, gastric emptying, and gallbladder contraction.^[2]

Q2: I am observing inconsistent results in my oral administration experiments with L-364,918. Could this be related to its bioavailability?

A2: Yes, inconsistent results following oral administration can often be attributed to issues with drug bioavailability. L-364,918 has poor aqueous solubility, which can lead to incomplete

dissolution in the gastrointestinal tract and, consequently, variable absorption. The formulation and vehicle used for oral gavage are critical for achieving consistent and reliable in vivo data.

Q3: What is the recommended vehicle for oral gavage of L-364,918?

A3: Based on published in vivo studies, a common and effective vehicle for oral gavage of L-364,918 in mice is a mixture of 5% Dimethyl Sulfoxide (DMSO), 5% Tween® 80, and 90% 0.15 M NaCl solution.^[4] This formulation is designed to keep the hydrophobic compound in suspension and facilitate its absorption.

Q4: What is the solubility of L-364,918 in common laboratory solvents?

A4: L-364,918 is soluble in organic solvents like DMSO and ethanol.^{[5][6]} However, it is poorly soluble in aqueous solutions. The table below summarizes the available solubility data.

Troubleshooting Guide: Oral Administration of L-364,918

This guide addresses specific issues that may arise during the preparation and administration of L-364,918 for oral gavage experiments.

Issue	Potential Cause	Recommended Solution
Precipitation of L-364,918 during formulation preparation.	1. Incorrect order of solvent addition.2. The concentration of L-364,918 exceeds its solubility limit in the final vehicle.	1. Ensure L-364,918 is completely dissolved in DMSO before adding Tween® 80 and the saline solution. Follow the detailed protocol below.2. Prepare a fresh solution at a lower concentration.
Inconsistent or lower-than-expected pharmacological effects in vivo.	1. Poor bioavailability due to inadequate formulation.2. Degradation of the compound.	1. Use the recommended vehicle (5% DMSO, 5% Tween® 80, 90% 0.15 M NaCl) to ensure a stable suspension.2. Prepare the formulation fresh before each experiment. Store the stock solution of L-364,918 in DMSO at -20°C or -80°C.
Animal distress or adverse reactions after oral gavage.	1. Improper gavage technique.2. Irritation caused by the vehicle.	1. Ensure personnel are well-trained in oral gavage techniques to prevent injury or aspiration.2. While the recommended vehicle is generally well-tolerated for single doses, for chronic studies, monitor animals for any signs of discomfort. If issues persist, consider alternative, though less validated, vehicles in consultation with your institution's animal care committee.

Data Presentation

Table 1: Solubility of L-364,918 (Devazepide)

Solvent	Maximum Concentration (mg/mL)	Maximum Concentration (mM)	Reference
DMSO	40.85	100	
Ethanol	20.42	50	

Table 2: Recommended Vehicle Composition for Oral Gavage

Component	Percentage of Final Volume	Purpose	Reference
DMSO	5%	Initial solvent for L-364,918	[4]
Tween® 80	5%	Surfactant to aid in suspension and absorption	[4]
0.15 M NaCl	90%	Aqueous base of the vehicle	[4]

Experimental Protocols

Protocol 1: Preparation of L-364,918 Formulation for Oral Gavage

This protocol details the step-by-step procedure for preparing a stable suspension of L-364,918 for in vivo oral administration.

Materials:

- L-364,918 (Devazepide) powder
- Dimethyl Sulfoxide (DMSO), sterile
- Tween® 80

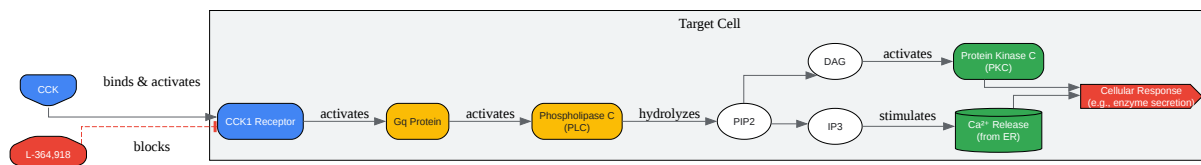
- 0.15 M Sodium Chloride (NaCl) solution, sterile
- Sterile microcentrifuge tubes or vials
- Vortex mixer

Procedure:

- Calculate Required Amounts: Determine the total volume of the formulation needed based on the number of animals and the dose volume (e.g., 10 mL/kg). Calculate the required mass of L-364,918 based on the desired dose (e.g., 4 mg/kg).
- Dissolve L-364,918 in DMSO:
 - Weigh the calculated amount of L-364,918 powder and place it in a sterile tube.
 - Add the required volume of DMSO to achieve 5% of the final volume.
 - Vortex thoroughly until the L-364,918 is completely dissolved. The solution should be clear.
- Add Tween® 80:
 - Add the required volume of Tween® 80 to the DMSO solution to achieve 5% of the final volume.
 - Vortex the mixture vigorously to ensure the Tween® 80 is well dispersed.
- Add Saline:
 - Gradually add the sterile 0.15 M NaCl solution to the DMSO/Tween® 80 mixture to reach the final desired volume (90% of the total volume).
 - Vortex the final suspension thoroughly before each administration to ensure homogeneity.

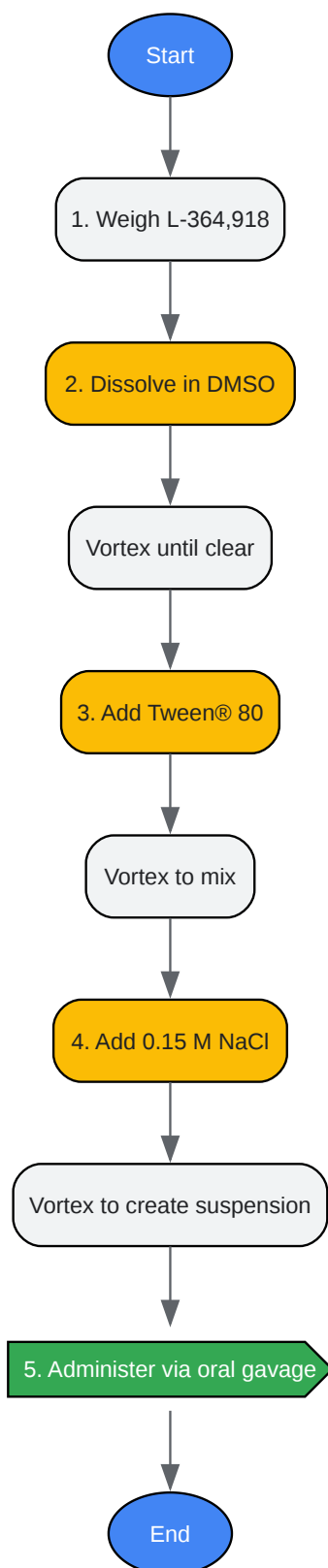
Note: This formulation should be prepared fresh on the day of the experiment.

Visualizations



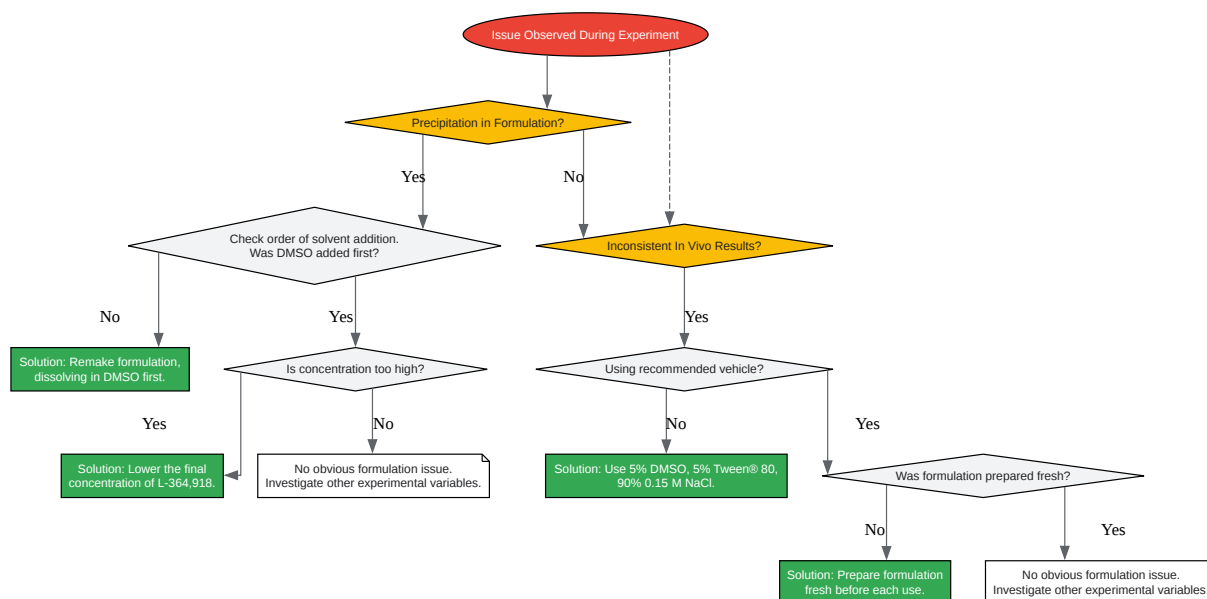
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Caption: Simplified CCK1 receptor signaling pathway and the antagonistic action of L-364,918.



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Caption: Experimental workflow for preparing the L-364,918 oral gavage solution.



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Caption: Troubleshooting decision tree for common issues with L-364,918 oral administration.

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